molecular formula C18H16N4S B14949375 3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole

3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole

Cat. No.: B14949375
M. Wt: 320.4 g/mol
InChI Key: HOIPPJHSIDFYNK-UHFFFAOYSA-N
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Description

3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indole moiety with a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by its attachment to the indole moiety. The triazole ring can be synthesized from 4-methyl-5-phenyl-1,2,4-triazole-3-thiol through a series of reactions including acylation and cyclization . The final step involves the formation of the sulfanyl linkage between the triazole and indole rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s stability and binding affinity. Together, these structural features contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and triazole-containing molecules, such as:

Uniqueness

What sets 3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole apart is its unique combination of an indole and triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-indole

InChI

InChI=1S/C18H16N4S/c1-22-17(13-7-3-2-4-8-13)20-21-18(22)23-12-14-11-19-16-10-6-5-9-15(14)16/h2-11,19H,12H2,1H3

InChI Key

HOIPPJHSIDFYNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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